molecular formula C7H7NO B3058353 1H-Pyrrolizin-2(3H)-one CAS No. 89059-09-6

1H-Pyrrolizin-2(3H)-one

Cat. No.: B3058353
CAS No.: 89059-09-6
M. Wt: 121.14 g/mol
InChI Key: KQGYZHCCNMWIRO-UHFFFAOYSA-N
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Description

1H-Pyrrolizin-2(3H)-one (CAS 89059-09-6) is a versatile pyrrolizine derivative that serves as a valuable synthetic intermediate and core scaffold in medicinal chemistry and organic synthesis research . The pyrrolizine moiety is a privileged structure in drug discovery, with documented applications in the development of compounds exhibiting anti-inflammatory, analgesic, and antileishmanial activities . For instance, functionalized dihydropyrroloquinolinone derivatives, which share a related core structure, have demonstrated significant in vitro and in vivo efficacy against visceral leishmaniasis, highlighting the therapeutic potential of this chemical class . In a research setting, this compound can be utilized as a building block for the construction of more complex polycyclic structures, such as pyrrolizino-pyrimidines and other fused systems, which are often explored for their diverse biological profiles . From a spectroscopic perspective, the carbonyl band of 1H-pyrrolizin-1-ones like this one is typically observed near 1690 cm⁻¹ in infrared spectroscopy, providing a key characteristic for compound identification . This product is intended for research purposes as a chemical reference standard and synthetic precursor. It is strictly for laboratory use and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dihydropyrrolizin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO/c9-7-4-6-2-1-3-8(6)5-7/h1-3H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQGYZHCCNMWIRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)CN2C1=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00528178
Record name 1H-Pyrrolizin-2(3H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89059-09-6
Record name 1H-Pyrrolizin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00528178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 1h Pyrrolizin 2 3h One and Its Derivatives

Cyclization Strategies for Pyrrolizinone Ring System Construction

The formation of the pyrrolizinone ring system is frequently achieved through cyclization reactions, where a linear precursor is induced to form one or more rings. These strategies are fundamental in heterocyclic chemistry and can be classified based on the nature of the ring-closing step, including intramolecular bond formation, the use of transition metal catalysts, and other catalytic methods.

Intramolecular cyclization involves the formation of a bond between two atoms within the same molecule. This approach is highly effective for constructing the pyrrolizinone skeleton, often proceeding through a cascade of reactions in a single pot. For instance, a one-pot synthesis of polycyclic quinolines has been developed utilizing a diastereoselective intramolecular cyclization/Povarov reaction cascade. rsc.org Another strategy involves the in situ reduction of a nitro group to an amine, which then undergoes intramolecular cyclization to form the desired heterocyclic ring system. rsc.org

A notable example is the synthesis of pyrrolizine-3-one derivatives through a one-pot, two-step process that employs substituted pyrroles, which undergo oxidation and subsequent intramolecular cyclization. tandfonline.com Similarly, cascade reactions, such as the condensation of 2-formyl-N-propargylpyrroles with active methylene (B1212753) compounds, can trigger a sequence of condensation, cyclization, and aromatization to yield related indolizine (B1195054) structures. rsc.org These methods highlight the efficiency of designing linear precursors that are primed for spontaneous or induced ring closure.

Transition metals play a pivotal role in modern organic synthesis, catalyzing a wide array of transformations with high efficiency and selectivity. Platinum and gold catalysts are particularly effective in synthesizing nitrogen-containing heterocycles. nih.govunicatt.it For example, Pt(II)-catalyzed cycloisomerization of pyridine (B92270) propargylic alcohols provides efficient access to highly functionalized indolizinone and pyrrolone structures. nih.gov Gold-catalyzed intramolecular hydroamination of alkynes is another powerful method for preparing fused heterocyclic systems like 3H-pyrrolo-[1,2,3-de] quinoxalines from N-propargyl indoles. unicatt.it

A prominent and widely used transition metal-mediated cyclization is Ring-Closing Metathesis (RCM) . RCM is a powerful variation of olefin metathesis that constructs unsaturated rings by intramolecularly reacting two terminal alkene groups. wikipedia.org The reaction is driven by the formation of a stable cycloalkene and the release of a volatile byproduct, typically ethylene (B1197577). wikipedia.orgorganic-chemistry.org This method is exceptionally versatile, capable of forming ring sizes from 5 to over 30 atoms, and is compatible with a broad range of functional groups, making it invaluable in the total synthesis of complex natural products. wikipedia.orgorganic-chemistry.orgnih.gov

The mechanism proceeds through a metallacyclobutane intermediate, and the choice of catalyst is crucial for the reaction's success. wikipedia.orgorganic-chemistry.org Ruthenium-based catalysts, such as the Grubbs and Hoveyda-Grubbs catalysts, are among the most common and effective for RCM. organic-chemistry.orgnih.gov

Table 1: Key Catalysts in Ring-Closing Metathesis (RCM)

Catalyst Family Key Features Common Applications
Grubbs' Catalysts Ruthenium-based; tolerant to many functional groups. First-generation is highly active; second-generation has broader substrate scope. Synthesis of 5- to 30-membered rings, polycycles, and various heterocycles. wikipedia.orgorganic-chemistry.org
Hoveyda-Grubbs Catalysts Modified Grubbs' catalysts with a chelating isopropoxystyrene ligand, offering enhanced stability and recovery. Used in complex molecule synthesis where catalyst stability and lower loadings are critical. organic-chemistry.org

| Schrock Catalysts | Molybdenum- or tungsten-based; highly reactive but more sensitive to air and functional groups. | Used for challenging RCM reactions, including the formation of highly substituted alkenes. nih.gov |

The strategic application of RCM in a synthetic route allows for the late-stage formation of macrocycles, a critical step in the synthesis of numerous biologically active molecules. nih.govnih.gov

Beyond transition-metal catalysis, other catalytic systems are also employed to facilitate the construction of the pyrrolizinone ring. Lewis acids, such as gadolinium triflate, have been shown to effectively catalyze the alkylation of pyrroles, leading to the efficient synthesis of 3-oxo-2,3-dihydro-1H-pyrrolizine derivatives. tandfonline.com

Furthermore, catalytic methods can be designed to achieve divergent synthesis, where the choice of catalyst dictates the final product structure from a common starting material. For instance, the cyclization of allenoates with activated isocyanides can yield either 3H-pyrroles or 1H-pyrroles with high efficiency, depending on whether a silver catalyst or a phosphine (B1218219) catalyst like PPh3 is used. nih.gov Tandem reactions, which combine multiple catalytic steps in one pot without isolating intermediates, represent a highly efficient approach. A tandem sequence of olefin metathesis followed by transfer hydrogenation has been developed using a ruthenium catalyst and formic acid as a hydrogen source, showcasing the elegance of combining different catalytic cycles. organic-chemistry.org

Multicomponent Reaction (MCR) Approaches to Pyrrolizinone Scaffolds

Multicomponent reactions (MCRs) are convergent synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates all or most of the atoms of the starting materials. researchgate.netbeilstein-journals.org This approach is prized for its high atom economy, operational simplicity, and ability to rapidly generate complex and diverse molecular scaffolds from simple precursors. beilstein-journals.orgfrontiersin.orgnih.gov MCRs are particularly well-suited for creating libraries of compounds for drug discovery and have been widely applied to the synthesis of various heterocyclic systems. frontiersin.orgnih.gov

A cornerstone of MCR strategies for building five-membered rings is the [3+2]-dipolar cycloaddition. This reaction involves the combination of a 1,3-dipole with a dipolarophile (typically an alkene or alkyne) to form a five-membered heterocyclic ring. researchgate.net A common and powerful variant is the three-component reaction involving an amino acid (like proline), an aldehyde, and a dipolarophile. nih.govnih.gov In this sequence, the amino acid and aldehyde react in situ to generate a nonstabilized azomethine ylide, which serves as the 1,3-dipole. nih.govmdpi.com This reactive intermediate is then trapped by a dipolarophile to construct the pyrrolidine (B122466) ring, which is the core of the pyrrolizinone system. researchgate.netmdpi.com

These reactions often exhibit high regio- and diastereoselectivity, allowing for precise control over the stereochemistry of the final product. nih.govnih.gov The versatility of this method allows for the synthesis of a wide array of complex, spiro-fused, and polycyclic pyrrolizidine (B1209537) and pyrrolizinone derivatives. nih.govmdpi.com

Table 2: Examples of [3+2]-Dipolar Cycloaddition Components for Pyrrolizine Synthesis

1,3-Dipole Source Dipolarophile Resulting Structure
Proline + Isatin N-substituted Maleimides Spirooxindole-pyrrolizidine derivatives nih.gov
Glycine + Aldehydes Maleimides Tetracyclic pyrrolizidines mdpi.com
Proline + Ninhydrin (B49086) Dialkyl Acetylenedicarboxylates Dihydro-1H-pyrrolizine derivatives researchgate.net

A specific and highly useful class of [3+2]-dipolar cycloadditions for synthesizing pyrrolizidine-type structures involves the reaction between a nitrone and an alkene. researchgate.net In this reaction, the nitrone acts as the 1,3-dipole. The cycloaddition proceeds to form a bicyclic isoxazolidine (B1194047) intermediate. researchgate.net The key to this strategy is the subsequent cleavage of the relatively weak N-O bond within the isoxazolidine ring, which can be followed by further transformations to yield the desired functionalized pyrrolizinone scaffold. This method provides excellent stereocontrol, as the relative stereochemistry of the final product is established during the initial cycloaddition step. researchgate.net

Condensation Reaction Pathways to Pyrrolizinone Derivatives

Condensation reactions are fundamental transformations in organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds, often involving the joining of two molecules with the loss of a small molecule like water. These pathways are instrumental in the synthesis of various heterocyclic cores, including pyrroles and their fused derivatives like pyrrolizinones. organic-chemistry.orgresearchgate.net

The Paal-Knorr pyrrole (B145914) synthesis, a classic example, involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849) to form the pyrrole ring. organic-chemistry.org This foundational concept can be extended to construct the pyrrolizinone skeleton. For instance, base-catalyzed condensation of pyrrole-2-aldehyde with methyl ketones has been shown to produce 6-acyl-5-(2-pyrrolyl)-3H-pyrrolizines, which are structurally related to the target pyrrolizinone system. tandfonline.com

Another approach involves a double-condensation reaction. While specific examples leading directly to 1H-Pyrrolizin-2(3H)-one are specialized, the general strategy involves reacting suitable precursors that can undergo sequential condensation and cyclization steps. For example, the synthesis of N-acylpyrroles can be achieved through the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by an acid-mediated cyclization to form the pyrrole ring. organic-chemistry.org Adapting such a strategy, one could envision a precursor that undergoes an initial intermolecular condensation followed by an intramolecular condensation or cyclization to build the second ring of the pyrrolizinone system.

Nucleophilic Addition and Subsequent Transformational Sequences

Nucleophilic addition reactions are a cornerstone of carbonyl chemistry and provide a powerful means of constructing molecular frameworks. In the context of pyrrolizinone synthesis, these reactions can be employed to build the core structure or to functionalize pre-existing pyrrolizinone skeletons. The strategy typically involves the addition of a carbon-based nucleophile to a carbonyl group within a pyrrole- or pyrrolidine-derived precursor, followed by subsequent cyclization or other transformations to yield the final bicyclic system.

Vinyl Grignard Reagent-Mediated Pyrrolizinone Synthesis

Grignard reagents (R-Mg-X) are highly reactive organomagnesium compounds that act as potent carbon nucleophiles, readily attacking electrophilic centers such as carbonyl carbons. wikipedia.orgyoutube.com Vinyl Grignard reagents, such as vinylmagnesium bromide, offer a method to introduce a vinyl group (CH2=CH-) into a molecule. google.comorgsyn.org This capability can be harnessed for the synthesis of the this compound core.

A plausible synthetic route would involve the nucleophilic addition of a vinyl Grignard reagent to an appropriate N-acylpyrrolidine precursor, such as an N-substituted succinimide (B58015) derivative. The general mechanism involves the attack of the nucleophilic vinyl carbon on one of the carbonyl carbons of the succinimide ring. youtube.com This initial addition would form a hemiaminal intermediate.

Subsequent reaction steps, such as acid-catalyzed dehydration and intramolecular cyclization (e.g., a Nazarov-type cyclization of the resulting divinyl ketone intermediate or a related pathway), would be required to construct the second five-membered ring and establish the α,β-unsaturated ketone moiety characteristic of the this compound structure. The use of tetrahydrofuran (B95107) (THF) is a common solvent for Grignard reactions, as it effectively solvates the magnesium center. wikipedia.orgorgsyn.org The reaction is typically followed by an aqueous workup, often with a saturated ammonium (B1175870) chloride solution, to quench the reaction and hydrolyze the intermediate magnesium alkoxide. orgsyn.org

Table 2: Key Components in a Hypothetical Vinyl Grignard-based Pyrrolizinone Synthesis

ComponentRoleRationale
Vinylmagnesium bromideNucleophileIntroduces the two-carbon unit required for the second ring. wikipedia.orggoogle.com
N-acyl succinimideElectrophilic PrecursorProvides the initial five-membered ring and carbonyl group for attack.
Tetrahydrofuran (THF)Aprotic SolventStandard solvent for Grignard reagent formation and reaction. orgsyn.org
Acid CatalystCyclization PromoterFacilitates the subsequent ring-closing and dehydration steps.

Rearrangement-Based Synthetic Routes to Pyrrolizinone Skeletons

Rearrangement reactions, particularly sigmatropic rearrangements, provide elegant and powerful strategies for reorganizing molecular skeletons to build complex cyclic and polycyclic structures. wikipedia.orgnumberanalytics.com These pericyclic reactions proceed through concerted mechanisms, often with high stereospecificity, allowing for the efficient construction of target molecules from simpler, linear, or monocyclic precursors.

Sigmatropic Rearrangements in Pyrrolizinone Formation

The mdpi.commdpi.com-sigmatropic rearrangement is a class of pericyclic reaction where a sigma bond migrates across a π-system, with both termini of the migrating bond moving by three atoms. wikipedia.orglibretexts.org The Claisen rearrangement, a well-known example, involves the mdpi.commdpi.com-sigmatropic rearrangement of an allyl vinyl ether to form a γ,δ-unsaturated carbonyl compound. libretexts.orgyoutube.com An analogous reaction, the amino-Claisen rearrangement, can be employed in the synthesis of N-heterocycles.

A synthetic route to the pyrrolizinone skeleton can be envisioned utilizing a Claisen-type rearrangement. For example, a gold(I)-catalyzed amino-Claisen rearrangement of N-propargyl β-enaminone derivatives has been shown to be an effective method for synthesizing substituted pyrroles. organic-chemistry.org This reaction proceeds via a mdpi.commdpi.com-rearrangement to give an α-allenyl β-enaminone intermediate, which then undergoes a subsequent cyclization to form the pyrrole ring. organic-chemistry.org

By adapting this logic, a precursor containing a pyrrole ring with an appropriately positioned allylic ether or amine side chain could undergo an intramolecular mdpi.commdpi.com-sigmatropic rearrangement. This rearrangement would forge a new carbon-carbon bond and strategically place functional groups, such as a carbonyl or its precursor, in the correct position for a subsequent intramolecular cyclization to close the second five-membered ring, thus completing the pyrrolizinone core. The driving force for such a reaction is often the formation of a stable carbonyl group in the product, which can make the rearrangement effectively irreversible. youtube.com

Oxidative Rearrangements to Pyrroloindolone Derivatives, Including Pyrrolizinones

The synthesis of pyrrolizin-3-one derivatives can be achieved through a one-pot, two-step process that involves oxidation and subsequent intramolecular cyclization of substituted pyrroles. tandfonline.com This methodology provides a direct route to the core pyrrolizinone structure. The reaction sequence typically begins with a functionalized C-alkylpyrrole which undergoes oxidation, often mediated by an appropriate oxidizing agent, to generate a reactive intermediate. This intermediate then undergoes an intramolecular cyclization to form the bicyclic pyrrolizinone ring system. The specific substitution pattern on the starting pyrrole directs the final structure of the pyrrolizinone product. tandfonline.com

Electrophilic Substitution and Functionalization Reactions for Pyrrolizinone Architectures

The pyrrolizinone core, being an electron-rich heteroaromatic system, is amenable to electrophilic substitution reactions, allowing for diverse functionalization. nih.govresearchgate.net The reactivity of the pyrrolizinone nucleus enables the introduction of various substituents, which is crucial for modifying the properties of the molecule.

Research has shown that pyrrolizin-3-one reacts with dry hydrogen chloride via electrophilic addition to yield a 1-chloro-1,2-dihydro derivative in high yield (93%). researchgate.net This halogenated intermediate is particularly useful as the chlorine atom is readily displaced by oxygen-containing nucleophiles. researchgate.net This strategy has been successfully applied in a concise synthesis of the necine base didehydroheliotridin-5-one. researchgate.net

Furthermore, bromination of the pyrrolizinone ring can be achieved using N-bromosuccinimide (NBS). The outcome of the reaction is dependent on the reaction conditions. In the presence of nucleophiles, bromination leads to the formation of corresponding substituted products. researchgate.net However, under free-radical conditions, the reaction yields the 2-bromopyrrolizinone. researchgate.net

These functionalization reactions are summarized in the table below:

Table 1: Electrophilic Functionalization of Pyrrolizin-3-one

Reagent Conditions Product Yield Reference
Dry HCl - 1-chloro-1,2-dihydropyrrolizin-3-one 93% researchgate.net
N-Bromosuccinimide (NBS) Free radical 2-bromo-pyrrolizin-3-one 55% researchgate.net
N-Bromosuccinimide (NBS) With Nucleophiles (e.g., H₂O) Bromo-hydroxy derivative - researchgate.net

Novel Approaches for Fluorinated Pyrrolizinone Synthesis

The introduction of fluorine atoms into heterocyclic scaffolds can significantly alter their chemical and physical properties. A novel, pot-economical process has been developed for the synthesis of fluorinated dihydropyrrolizinones. researchgate.netresearchgate.net This strategy begins with fluorinated enamino amides and aliphatic conjugated ketones. researchgate.net

The reaction sequence involves an initial cross-metathesis reaction, which is followed by a tandem sequence comprising cycloaromatization, enamine hydrolysis, and an intramolecular Friedel-Crafts alkylation. researchgate.netresearchgate.net This multi-reaction process proceeds in good yields, typically ranging from 35% to 67%, which is noteworthy for a four-step sequence in a single pot. researchgate.net While aliphatic enones are suitable for the one-pot protocol, the use of aromatic enones requires the cross-metathesis to be performed as a separate step. researchgate.net The development of enantioselective methods, often employing organocatalysts like (S)-TRIP-derived phosphoric acid, has enabled the synthesis of chiral non-racemic fluorinated indolizidinone derivatives, a related class of compounds. nih.gov

Application of Green Chemistry Principles in Pyrrolizinone Synthesis

Modern synthetic chemistry increasingly emphasizes the use of environmentally benign methods. The synthesis of pyrrolizinones and related pyrrole derivatives has benefited from the application of green chemistry principles, including the development of catalyst-free methodologies, microwave-assisted reactions, and the use of eco-friendly solvent systems. semanticscholar.orgrsc.org

A significant advancement in green synthesis is the development of catalyst-free reactions, which reduce chemical waste and simplify purification processes. A single-step, catalyst-free approach has been reported for the synthesis of pyrrolizinone skeletons starting directly from pyrrole. acs.org Similarly, catalyst- and solvent-free methods have been developed for producing N-substituted pyrrolidones from levulinic acid using a reducing agent, highlighting a trend towards minimizing additives. nih.gov The reaction of β-nitroacrylates with β-enaminones at room temperature without any solvent or promoter also affords polyfunctionalized pyrroles in high yields, demonstrating a mild and efficient catalyst-free pathway. rsc.org

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating, such as dramatically reduced reaction times, increased yields, and cleaner reactions. pensoft.net This technology has been successfully applied to the synthesis of various pyrrole-containing heterocycles. bohrium.comnih.gov For instance, a library of spirooxindole-pyrrolizidine analogues was rapidly prepared via a microwave-assisted, one-pot, three-component 1,3-dipolar cycloaddition. nih.gov The synthesis of various acetamide (B32628) derivatives has also been accelerated using microwave irradiation, reducing reaction times from hours to minutes while achieving moderate to good yields. mdpi.com These examples underscore the potential of microwave-assisted synthesis to provide rapid and efficient access to pyrrolizinone-related structures under green conditions. nih.govmdpi.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

Reaction Type Conventional Method (Time) Microwave-Assisted Method (Time) Advantage of Microwave Reference
Acetamide Synthesis 2–3 hours A few minutes Drastic time reduction, good yields mdpi.com
Paal-Knorr Pyrrole Synthesis Several hours 20 minutes Faster reaction, high activity pensoft.net
Spirooxindole-pyrrolizidine Synthesis Not specified Rapid One-pot, three-component reaction nih.gov

The choice of solvent is a critical factor in green chemistry, as traditional organic solvents are often volatile, toxic, and flammable. researchgate.net Research into greener alternatives has led to the adoption of water, deep eutectic solvents (DES), and recyclable solvents in the synthesis of pyrrole-based compounds. Water has been used as a medium for the efficient synthesis of pyran derivatives through a domino Knoevenagel/6π-electrocyclization, a strategy applicable to other heterocyclic systems. rsc.org Choline hydroxide, a component of some DES, has been employed as both a recyclable, non-toxic reaction medium and a base for the synthesis of trisubstituted 1H-pyrroles. rsc.org In another example, lactic acid was used as a greener, less volatile, and recyclable alternative to acetic acid for the synthesis of pyrrole derivatives, with ultrasound irradiation further enhancing the reaction rate and avoiding high temperatures. semanticscholar.org

Chemical Reactivity and Mechanistic Studies of 1h Pyrrolizin 2 3h One Systems

Electrophilic Reactivity and Substitution Patterns on the Pyrrolizinone Core

The pyrrolizinone scaffold, possessing both electron-rich and electron-deficient centers, exhibits a nuanced reactivity towards electrophiles. The substitution patterns are highly dependent on the nature of the electrophile and the reaction conditions employed.

Systematic studies on pyrrolizin-3-one have revealed that it readily undergoes electrophilic addition and substitution reactions at various positions. For instance, the reaction of pyrrolizin-3-one with dry hydrogen chloride results in an electrophilic addition to furnish the 1-chloro-1,2-dihydro derivative in high yield (93%). researchgate.net This demonstrates the susceptibility of the 1,2-double bond to electrophilic attack.

Bromination of the pyrrolizinone system can be achieved using N-bromosuccinimide (NBS). Under free-radical conditions, this reaction leads to the formation of 2-bromopyrrolizinone with a yield of 55%. researchgate.net This indicates that under these conditions, substitution at the 2-position is favored.

Furthermore, Vilsmeier formylation of pyrrolizin-3-one introduces a formyl group onto the pyrrole (B145914) ring. Although a variety of products are formed, the 5-formylpyrrolizinone can be isolated in a 16% yield. researchgate.net This highlights the possibility of functionalizing the pyrrole alpha-position (C5). In contrast, azo-coupling reactions were only successful under basic conditions, proceeding through a ring-opened intermediate. researchgate.net

These reactions underscore the capability to functionalize the pyrrolizinone core at the 1-, 2-, and 5-positions through carefully chosen electrophilic reagents and reaction pathways. researchgate.net

The regioselectivity of electrophilic reactions on the pyrrolizinone core is a critical aspect of its chemistry. As observed in the reactions of pyrrolizin-3-ones, different electrophiles target distinct positions on the bicyclic system. The addition of HCl selectively occurs across the C1-C2 double bond. researchgate.net In contrast, bromination with NBS under radical conditions favors substitution at the C2 position, while Vilsmeier formylation directs the substitution to the C5 position of the pyrrole ring. researchgate.net

The stereoselectivity of these reactions is also a key consideration, particularly when new stereocenters are formed. For instance, the electrophilic addition of HBr across the 1,2-double bond was speculated to be a potential side reaction during the flash vacuum pyrolysis (FVP) synthesis of a 6-bromo derivative, suggesting a specific mode of addition. researchgate.net

Electrophilic ReactionReagentPosition of FunctionalizationProductYield (%)
HydrochlorinationDry HCl11-Chloro-1,2-dihydropyrrolizin-3-one93
Bromination (radical)NBS22-Bromopyrrolizinone55
Vilsmeier FormylationVilsmeier reagent55-Formylpyrrolizinone16

Nucleophilic Transformations of Pyrrolizinone Derivatives

The pyrrolizinone system is also amenable to transformations involving nucleophiles. These reactions can proceed via displacement of leaving groups on substituted pyrrolizinones or through more complex pathways involving ring-opening of precursors.

Substituted pyrrolizinones, particularly those bearing a leaving group, are valuable substrates for nucleophilic displacement reactions. The 1-chloro-1,2-dihydropyrrolizin-3-one, synthesized from the reaction of pyrrolizin-3-one with HCl, serves as a key intermediate for such transformations. The chlorine atom at the 1-position is readily displaced by various O-nucleophiles. researchgate.net For example, reaction with water or alcohols leads to the corresponding 1-hydroxy or 1-alkoxy derivatives in excellent yields, ranging from 87% to 100%. researchgate.net This high reactivity is attributed to the formation of a stable carbocation intermediate upon departure of the chloride ion.

This strategy of electrophilic addition followed by nucleophilic substitution provides a versatile route for the introduction of various functionalities at the 1-position of the pyrrolizinone core. This two-step sequence has been successfully employed in the synthesis of the necine base didehydroheliotridin-5-one. researchgate.net

The ring-opening of activated cyclopropanes, particularly donor-acceptor cyclopropanes, by nucleophiles is a well-established method for the synthesis of various heterocyclic compounds. While direct and explicit examples of N-nucleophiles inducing the ring-opening of activated cyclopropanes to specifically form 1H-pyrrolizin-2(3H)-one systems are not extensively detailed in the surveyed literature, the general reactivity patterns suggest its feasibility.

The reaction typically involves the attack of a nucleophile on one of the cyclopropane (B1198618) carbons, which is facilitated by the presence of electron-withdrawing (acceptor) and electron-donating (donor) groups on the cyclopropane ring. This attack leads to the cleavage of a carbon-carbon bond and the formation of a zwitterionic or carbanionic intermediate, which can then undergo further reactions, including cyclization. It is conceivable that a suitably designed cyclopropane precursor, upon reaction with an appropriate N-nucleophile, could undergo a cascade of reactions culminating in the formation of the pyrrolizinone ring system.

Intramolecular Rearrangement Mechanisms in Pyrrolizinone Systems

The study of intramolecular rearrangements is fundamental to understanding the stability and reactivity of cyclic systems. However, specific investigations into the intramolecular rearrangement mechanisms of the this compound system itself are not extensively reported in the reviewed scientific literature.

While direct evidence is scarce, the broader field of organic chemistry offers insights into potential rearrangement pathways that could be relevant to pyrrolizinone systems or their precursors. Pericyclic reactions, such as the Cope and Claisen rearrangements, are powerful tools for the reorganization of molecular frameworks. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.comyoutube.comlibretexts.org For instance, the Claisen rearrangement involves the wikipedia.orgwikipedia.org-sigmatropic rearrangement of an allyl vinyl ether to a γ,δ-unsaturated carbonyl compound and has been applied in the synthesis of various heterocyclic systems. wikipedia.orgorganic-chemistry.orgorganic-chemistry.orgnrochemistry.combyjus.com Similarly, the Cope rearrangement of 1,5-dienes provides a route to rearranged isomeric dienes. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.comyoutube.comlibretexts.org

It is plausible that under specific thermal or photochemical conditions, or with appropriate substitution patterns, pyrrolizinone derivatives or their synthetic intermediates could undergo such rearrangements. However, without direct experimental or computational studies on the this compound system, any proposed rearrangement mechanism remains speculative and represents an area for future investigation.

Detailed Cycloaddition Reactivity Profiles of Pyrrolizinone Precursors and Derivatives

The pyrrolizinone scaffold and its precursors are valuable building blocks in cycloaddition reactions, leading to the formation of complex, fused heterocyclic systems. Both [4+2] (Diels-Alder) and [3+2] cycloadditions are prominent, providing access to a variety of five- and six-membered rings. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com

[3+2] Cycloaddition reactions, in particular, are a powerful method for constructing five-membered heterocyclic rings. wikipedia.org Azomethine ylides, generated in situ from the reaction of α-amino acids like proline or sarcosine (B1681465) with a carbonyl compound such as ninhydrin (B49086), are common 1,3-dipoles used in these reactions. researchgate.netresearchgate.netnih.gov These ylides react with dipolarophiles, typically activated alkenes or alkynes, to yield functionalized pyrrolizine and spiropyrrolizine derivatives. researchgate.netresearchgate.netnih.gov The reaction involves the 4 π-electrons of the 1,3-dipole and 2 π-electrons from the dipolarophile in a concerted, pericyclic process. organic-chemistry.org

For instance, the one-pot reaction of proline and ninhydrin with dialkyl acetylenedicarboxylates in alcohol solvents produces dihydro-1H-pyrrolizine derivatives. researchgate.netnih.gov If sarcosine is used in place of proline, the reaction yields spiropyrrolizines. researchgate.netnih.gov The choice of dipolarophile is crucial; while dialkyl acetylenedicarboxylates are effective, using alkyl propiolates under similar conditions can lead to the formation of stable spirans. researchgate.netnih.gov

The reactivity in these cycloadditions can be influenced by various factors. Electron-withdrawing groups on the dipolarophile generally accelerate the reaction by lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO), facilitating its interaction with the Highest Occupied Molecular Orbital (HOMO) of the 1,3-dipole. organic-chemistry.orgyoutube.com

Another key precursor system involves 2-methide-2H-pyrroles, generated in situ from 1H-pyrrole-2-carbinols. These intermediates can undergo a formal [6+2]-cycloaddition with aryl acetaldehydes in the presence of an organocatalyst, such as a BINOL-phosphoric acid derivative. acs.orgresearchgate.net This reaction provides a direct route to densely substituted 2,3-dihydro-1H-pyrrolizin-3-ols with high diastereoselectivity and enantioselectivity. acs.orgresearchgate.net The reaction proceeds well with various alkyl substitutions at the 3- and 4-positions of the pyrrole ring. acs.org

Table 1: Examples of Cycloaddition Reactions Involving Pyrrolizinone Precursors

1,3-Dipole/Diene PrecursorDipolarophile/DienophileCatalyst/ConditionsProduct TypeRef
Proline + NinhydrinDialkyl AcetylenedicarboxylatesAlcohol, RefluxDihydro-1H-pyrrolizine researchgate.netnih.gov
Sarcosine + NinhydrinDialkyl AcetylenedicarboxylatesAlcohol, RefluxSpiropyrrolizine researchgate.netnih.gov
Proline + NinhydrinAlkyl PropiolatesMeOH or EtOHStable Spirans researchgate.netresearchgate.net
1H-Pyrrole-2-carbinolsAryl AcetaldehydesBINOL-phosphoric acid, o-xylene, rt2,3-Dihydro-1H-pyrrolizin-3-ol acs.orgresearchgate.net

Strategic Functionalization of the Pyrrolizinone Scaffold for Diversification

The functionalization of the this compound core is essential for creating a diverse library of compounds for various applications. Strategies focus on either introducing new substituents directly onto the bicyclic ring system or modifying existing peripheral groups. rsc.org

The direct introduction of substituents onto the pyrrolizinone ring allows for the systematic tuning of the molecule's electronic and steric properties. One effective method involves the acid-catalyzed condensation of pyrrole with various diketones. sharif.edu For example, using ferric hydrogensulfate (Fe(HSO₄)₃) as an environmentally friendly acid catalyst in aqueous conditions allows for the synthesis of substituted 2,3-dihydro-1H-pyrrolizine-bridged bipyrroles in good yields. sharif.edu This method enables the incorporation of functional groups at specific positions, yielding products that can serve as building blocks for more complex structures. sharif.edu

Another powerful strategy is the C-H bond functionalization of pyrrole precursors. rsc.org N-alkoxycarbamoyl pyrroles can react with trifluoromethyl-ynones in a cascade process initiated by C-H bond activation. This leads to the formation of diversely functionalized pyrrolizines where the alkoxycarbamoyl group is transferred and can be further transformed. rsc.org

Metal-assisted functionalization provides another route. The 1H-imidazo[1,2-b]pyrazole scaffold, an isostere of indole, can be selectively functionalized using Br/Mg-exchange reactions or regioselective metalations followed by trapping with various electrophiles. nih.govrsc.org This allows for the introduction of nitriles, acyl groups, and other functionalities. While not directly on the pyrrolizinone system, these methods for related bicyclic nitrogen heterocycles highlight potential pathways for functionalizing the pyrrolizinone core.

Table 2: Methods for Introducing Substituents on Pyrrolizine Systems

MethodPrecursorReagentsType of Substituent IntroducedRef
Acid-Catalyzed CondensationPyrrole, DiketonesFe(HSO₄)₃, WaterAlkyl, Aryl groups from diketone sharif.edu
C-H Bond FunctionalizationN-alkoxycarbamoyl pyrrolesCF₃-ynones, CatalystVaries with transformation of transferred group rsc.org

For example, a ketone group on a pyrrolizine derivative, introduced through a cascade reaction, can be asymmetrically reduced to a chiral secondary hydroxyl group. researchgate.net This transformation not only introduces a new stereocenter but also changes the electronic nature of the substituent from an electron-withdrawing ketone to a less withdrawing alcohol, which can alter its directing effects in subsequent electrophilic aromatic substitution reactions.

Similarly, ester functionalities, often incorporated through cycloaddition reactions with reagents like dialkyl acetylenedicarboxylates, are highly versatile handles for modification. researchgate.net They can be hydrolyzed to carboxylic acids, which can then be converted to amides, other esters, or even removed via decarboxylation. Each modification alters the steric and electronic profile of the molecule, potentially opening up new reaction pathways or modifying its biological activity.

The rich chemistry of transferred groups, such as the alkoxycarbamoyl moiety in C-H functionalization strategies, allows for significant diversification. rsc.org This group can be manipulated to create a series of structurally distinct pyrrolizine derivatives, demonstrating that modification of peripheral groups is a key strategy for expanding the chemical space accessible from a common pyrrolizinone intermediate.

Advanced Spectroscopic and Spectrometric Characterization of Pyrrolizinone Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation and Configuration Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of the chemical structure of organic molecules, including the complex scaffolds of pyrrolizinone derivatives. slideshare.net It operates on the principle that atomic nuclei with a property called "spin" will absorb radiofrequency energy when placed in a strong magnetic field, with the precise frequency of absorption being highly sensitive to the local electronic environment. slideshare.net This sensitivity allows chemists to map out the connectivity and spatial arrangement of atoms within a molecule.

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the complete structural assignment of pyrrolizinone derivatives. hyphadiscovery.comemerypharma.com

¹H NMR (Proton NMR): This fundamental 1D experiment provides information about the number of different types of protons in a molecule, their relative numbers (through integration), and their local chemical environment (chemical shift). The splitting of signals (multiplicity) reveals information about neighboring protons. slideshare.net

¹³C NMR (Carbon-13 NMR): As a complementary 1D technique, ¹³C NMR provides a spectrum of the carbon backbone of the molecule. Since the natural abundance of the ¹³C isotope is low, signals are typically not split by adjacent carbons, resulting in a spectrum where each unique carbon atom appears as a single line. emerypharma.com

COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton (¹H-¹H) couplings, typically between protons separated by two or three bonds (vicinal coupling). sdsu.edu Cross-peaks in a COSY spectrum connect signals from protons that are coupled to each other, allowing for the tracing of spin systems within the molecule. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC is a 2D experiment that correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. sdsu.eduyoutube.com This powerful technique allows for the direct assignment of protons to their corresponding carbon atoms, greatly simplifying the interpretation of both ¹H and ¹³C spectra. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): Similar to HSQC, HMBC is a 2D experiment that correlates proton and carbon signals. However, it detects longer-range couplings, typically over two or three bonds (and sometimes four). sdsu.eduyoutube.com This is invaluable for piecing together different molecular fragments, especially around quaternary carbons and heteroatoms that lack attached protons. hyphadiscovery.com

NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the previous techniques that rely on through-bond scalar couplings, NOESY detects through-space interactions between protons that are in close proximity. This is crucial for determining the relative stereochemistry and conformation of a molecule.

The following table summarizes the application of these NMR techniques in the characterization of pyrrolizinone derivatives.

NMR Technique Information Gained Application to Pyrrolizinone Derivatives
¹H NMR Number, environment, and connectivity of protons.Determines the substitution pattern and provides initial structural clues.
¹³C NMR Number and type of carbon atoms (CH₃, CH₂, CH, C).Elucidates the carbon skeleton of the pyrrolizinone core and its substituents.
COSY ¹H-¹H spin-spin coupling networks.Establishes the connectivity of protons within the pyrrolizine ring system.
HSQC Direct ¹H-¹³C one-bond correlations.Assigns specific protons to their directly attached carbon atoms. diva-portal.org
HMBC Long-range ¹H-¹³C correlations (2-4 bonds).Connects different fragments of the molecule, confirming the overall structure and substitution.
NOESY Through-space ¹H-¹H proximity.Determines the relative stereochemistry and conformational preferences of the molecule.

NMR spectroscopy is a powerful tool for determining the diastereomeric ratio of a mixture. nih.gov Since diastereomers are chemically distinct, they will generally have different NMR spectra, allowing for the integration of specific, well-resolved signals to quantify the relative amounts of each diastereomer present. researchgate.net

Determining the enantiomeric excess (ee) of a chiral compound by NMR is more complex because enantiomers have identical spectra in an achiral solvent. nih.gov To overcome this, chiral solvating agents or chiral derivatizing agents are employed. These auxiliaries interact with the enantiomers to form diastereomeric complexes or adducts, which will then exhibit distinct NMR signals that can be quantified. nih.govrsc.org For instance, the enantiomeric purity of amines can be determined by forming diastereomeric complexes with BINOL derivatives, leading to well-resolved signals in the ¹H NMR spectrum for each enantiomer. nih.gov

Mass Spectrometry (MS) for Precise Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. algimed.com It is indispensable for determining the molecular weight of a compound and can provide valuable information about its structure through the analysis of fragmentation patterns. researchgate.net In the context of pyrrolizinone derivatives, MS is used to confirm the molecular formula and to gain insight into the molecule's stability and connectivity.

Studies on related heterocyclic systems, such as 5-substituted 1H-tetrazoles derived from 1-arylpyrroles, have demonstrated that the fragmentation pathways are highly dependent on the ionization mode (positive or negative). lifesciencesite.com For example, under positive ion electrospray ionization (ESI), characteristic losses of neutral molecules can be observed, providing clues to the structure of the parent molecule. lifesciencesite.com

High-Resolution Mass Spectrometry (HRMS) is a powerful extension of conventional MS that allows for the determination of the mass of a molecule with very high accuracy (typically to within 0.001 atomic mass units). researchgate.netmeasurlabs.com This high precision enables the unambiguous determination of the elemental composition of a molecule, as it can distinguish between compounds that have the same nominal mass but different molecular formulas. algimed.comazolifesciences.com For pyrrolizinone derivatives, HRMS is crucial for confirming the molecular formula and for identifying unknown metabolites or degradation products. researchgate.net

The following table illustrates how HRMS can differentiate between two hypothetical compounds with the same nominal mass.

Molecular Formula Nominal Mass Exact Mass
C₇H₇NO121121.0528
C₆H₅N₃121121.0483

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are techniques used to identify the functional groups present in a molecule. nih.gov This is achieved by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. nsf.gov Different functional groups absorb at characteristic frequencies, providing a "fingerprint" of the molecule. researchgate.net

For a typical 1H-pyrrolizin-2(3H)-one core structure, one would expect to observe characteristic absorption bands for the carbonyl group (C=O) of the ketone and potentially for C=C and C-N bonds within the heterocyclic ring system. The presence and position of these bands can confirm the integrity of the pyrrolizinone core and identify other functional groups attached to it. nih.govresearchgate.net

Functional Group Typical IR Absorption Range (cm⁻¹)
Amide C=O stretch1690-1630
Ketone C=O stretch1725-1705
C=C stretch (alkene)1680-1620
C-N stretch1350-1000

Chiroptical Spectroscopy, Including Circular Dichroism (CD), for Absolute Configuration Assignment

Chiroptical spectroscopy encompasses techniques that measure the differential interaction of a chiral molecule with left and right circularly polarized light. psu.edu Circular Dichroism (CD) spectroscopy is a particularly powerful method for determining the absolute configuration of chiral molecules in solution. nih.gov

For a chiral pyrrolizinone derivative, the CD spectrum will show positive or negative Cotton effects at the absorption wavelengths of its chromophores. The sign and intensity of these Cotton effects are directly related to the three-dimensional arrangement of the atoms in the molecule. unipi.it By comparing the experimental CD spectrum with spectra predicted by quantum chemical calculations for a specific enantiomer, the absolute configuration can be confidently assigned. univ-amu.fr This method is non-empirical and highly sensitive, making it an invaluable tool in stereochemical analysis. nih.gov

X-ray Crystallography for Definitive Solid-State Structure Determination

Detailed X-ray diffraction studies have been conducted on isomers such as 2,3-Dihydro-1H-pyrrolizin-1-one and Pyrrolizin-3-one, as well as substituted derivatives. These analyses reveal key structural features, including the planarity of the bicyclic system and the nature of intermolecular forces that govern the crystal packing.

A crystallographic study of 2,3-Dihydro-1H-pyrrolizin-1-one , an isomer of the title compound, provides a comprehensive look into its solid-state structure. nih.govresearchgate.net The analysis revealed that there are two nearly identical molecules within the asymmetric unit. nih.gov These molecules are nearly planar, with root-mean-square deviations of 0.025 Å and 0.017 Å, and are oriented at a dihedral angle of 28.98(3)°. nih.gov The crystal packing is characterized by weak intermolecular C—H⋯O hydrogen bonds, which link the molecules into zigzag chains extending along the c-axis. nih.gov

In another study focusing on Pyrrolizin-3-one and its 1,2-dihydropyrrolizin-3-one derivative, X-ray diffraction at 150 K was used to determine their structures in the solid phase. rsc.orgrsc.org This allowed for a comparison of key bond lengths in the crystalline state. For Pyrrolizin-3-one, the C=O bond length was found to be 1.207(2) Å and the N–C(CO) bond length was 1.408(2) Å. rsc.org In the case of the 1,2-dihydro derivative, the corresponding bond lengths were 1.216(2) Å and 1.392(2) Å, respectively. rsc.org

The crystallographic data for these related pyrrolizinone structures are summarized in the interactive tables below, providing a valuable reference for the solid-state properties of this class of compounds.

Table 1: Crystal Data and Structure Refinement for Pyrrolizinone Derivatives

Parameter2,3-Dihydro-1H-pyrrolizin-1-one nih.gov5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-one nih.gov
Empirical Formula C₇H₇NOC₁₄H₁₁NO₂
Formula Weight 121.14225.24
Temperature (K) 113Not specified
Wavelength (Å) 0.71075Not specified
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP 1 2₁/c 1
Unit Cell Dimensions
a (Å)11.301(1)10.1140
b (Å)7.1730(7)10.3178
c (Å)14.3760(16)10.5034
α (°)9090.00
β (°)90.989(5)102.090
γ (°)9090.00
Volume (ų) 1165.2(2)Not specified
Z 8Not specified
Density (calculated) (Mg/m³) 1.381Not specified
Absorption Coefficient (mm⁻¹) 0.09Not specified
F(000) 512Not specified
Crystal Size (mm³) 0.12 × 0.06 × 0.04Not specified
Theta range for data collection (°) 1.8 to 28.1Not specified
Reflections collected 10183Not specified
Independent reflections 2284Not specified
R(int) 0.051Not specified
Final R indices [I>2σ(I)] R₁ = 0.0570.0327
R indices (all data) wR₂ = 0.118Not specified
Goodness-of-fit on F² 1.16Not specified

Theoretical and Computational Chemistry Studies of Pyrrolizinone Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure and reactivity of organic molecules. By approximating the many-electron Schrödinger equation, DFT provides a balance between computational cost and accuracy, making it suitable for systems of the size of pyrrolizinone and its derivatives.

DFT calculations allow for the determination of various molecular properties. Key reactivity descriptors derived from the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—help in predicting how the molecule will interact with other reagents. For instance, the HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity.

In the context of pyrrolizinone-related systems, DFT has been employed to explore reaction mechanisms, such as cycloadditions, which are vital for the synthesis of the heterocyclic core. researchgate.netresearchgate.net These calculations can map the potential energy surface of a reaction, identifying the most energetically favorable pathways.

A primary application of DFT in studying pyrrolizinone systems is the detailed elucidation of reaction mechanisms. Computational chemists can model the interactions between reactants, locate transition states (the highest energy point along a reaction coordinate), and characterize intermediates and products. rsc.org This provides a step-by-step understanding of how chemical transformations occur.

The process typically involves:

Geometry Optimization: The three-dimensional structures of reactants, products, and guessed transition states are optimized to find their lowest energy conformations.

Transition State Search: Algorithms like the synchronous transit-guided quasi-Newton (QST2) or QST3 methods are used to locate the exact geometry of the transition state.

Frequency Calculation: A frequency calculation is performed to verify the nature of the stationary points. Reactants and products have all real (positive) vibrational frequencies, whereas a true transition state is characterized by exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is run from the transition state structure to confirm that it connects the intended reactants and products, thereby validating the proposed reaction pathway.

For example, in the synthesis of substituted pyrrole (B145914) systems, DFT calculations have been used to propose plausible mechanisms. researchgate.net A study on the three-component synthesis of related 1H-pyrrol-3-ol compounds used DFT-B3LYP calculations to analyze the thermodynamics of the reaction, finding that the conversion of an intermediate to the final aromatic product was an exergonic process.

Table 1: Example of Calculated Thermodynamic Data for Tautomeric Conversion in a Related Pyrrole System

ConversionCalculated Gibbs Free Energy (ΔG°) (kcal/mol)Spontaneity
Intermediate A → Product A< 0Spontaneous
Intermediate B → Product B< 0More Spontaneous
Intermediate C → Product C< 0Less Spontaneous
This table is illustrative, based on findings for related pyrrole systems, demonstrating the type of data generated from DFT calculations to assess reaction feasibility.

Many chemical reactions involving pyrrolizinones can yield multiple isomers. DFT calculations are crucial for predicting the regioselectivity (where a reaction occurs on a molecule) and stereoselectivity (the spatial arrangement of the atoms in the product). By calculating the activation energies for all possible reaction pathways, the most likely product can be identified as the one formed via the transition state with the lowest energy. numberanalytics.comresearchgate.net

For cycloaddition reactions, a common method for synthesizing heterocyclic scaffolds, DFT can predict whether the reaction will favor an ortho or meta product and an endo or exo stereochemical approach. researchgate.netrsc.org This predictive power is invaluable for synthetic chemists, as it can save significant time and resources by focusing experimental efforts on the most promising reaction conditions. numberanalytics.com For example, DFT studies on [3+2] cycloaddition reactions involving nitrones and nitroalkenes have successfully explained the observed regioselectivity by identifying the pathway with the lowest activation barrier, which corresponded to the experimentally isolated product. rsc.org These computational models can be applied to predict the outcomes of similar cycloaddition reactions used to form the 1H-Pyrrolizin-2(3H)-one skeleton. nih.gov

The biological activity and reactivity of a molecule are heavily dependent on its three-dimensional shape or conformation. The pyrrolizinone scaffold may possess a degree of flexibility. Computational methods can be used to perform a conformational analysis, identifying all stable low-energy conformers and constructing an energetic profile.

X-ray crystallography studies on the related 2,3-Dihydro-1H-pyrrolizin-1-one have shown that the molecule is nearly planar. Computational conformational analysis can expand on this by exploring slight deviations from planarity and determining the energy penalties associated with such distortions. This involves systematically rotating flexible bonds and performing geometry optimizations at each step to map the potential energy surface. Such studies are critical for understanding how the pyrrolizinone scaffold might fit into a biological target like an enzyme's active site.

Molecular Dynamics (MD) Simulations for Dynamic Behavior Analysis

While DFT calculations are excellent for studying static properties and reaction pathways, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how the pyrrolizinone scaffold behaves in different environments, such as in aqueous solution or interacting with a biological membrane. nih.gov

Key applications of MD for pyrrolizinone systems include:

Solvation: Understanding how water molecules arrange around the pyrrolizinone structure and how this affects its conformation and properties.

Conformational Flexibility: Observing the transitions between different low-energy conformations in real-time.

Binding Dynamics: Simulating the process of a pyrrolizinone derivative binding to a protein target, providing insights into the mechanism of action. nih.gov

Enhanced sampling techniques in MD can be used to accelerate the exploration of the conformational space and calculate free energy differences between various states, which is crucial for understanding binding affinities and reaction kinetics. nih.gov

Quantum Chemical Calculations for Spectroscopic Property Prediction

Quantum chemical calculations, particularly DFT, are widely used to predict various spectroscopic properties, which can be invaluable for identifying and characterizing newly synthesized pyrrolizinone derivatives.

One of the most powerful applications is the prediction of Nuclear Magnetic Resonance (NMR) spectra. By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C), it is possible to predict chemical shifts. researchgate.net Comparing these predicted spectra with experimental data is a robust method for structure verification. Studies on related alkylpyrroles have benchmarked numerous DFT functionals to determine the most accurate methods for predicting ¹³C and ¹H chemical shifts. nih.gov For example, the TPSSh functional combined with a 6-311++G(2d,p) basis set has been shown to provide good results for ¹³C chemical shifts in such systems.

Table 2: Illustrative Comparison of DFT Functionals for ¹³C NMR Chemical Shift Prediction in Pyrrole-related Systems

DFT FunctionalBasis SetMean Absolute Error (ppm)
B3LYP6-31G(d)~3.5
PBE06-311+G(2d,p)~2.1
TPSSh6-311++G(2d,p)~1.8
MP2cc-pVTZ~1.5
This table is a representative summary based on general findings in the literature for heterocyclic compounds and is intended to illustrate the utility of such comparisons.

Similarly, vibrational frequencies can be calculated to predict Infrared (IR) spectra. This helps in identifying characteristic functional groups, such as the carbonyl (C=O) stretch in the this compound molecule.

Computational Approaches to Structure-Activity Relationship (SAR) Studies in Pyrrolizinone-Related Frameworks

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound to its biological activity. nih.gov Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) models, are pivotal in this area. These models use molecular descriptors—numerical values that encode information about the steric, electronic, and hydrophobic properties of a molecule—to build a mathematical relationship with a measured biological activity (e.g., IC₅₀).

For frameworks related to pyrrolizinone, such as pyrrolidines and pyridazinones, SAR and QSAR studies have been instrumental in optimizing lead compounds. nih.gov The typical workflow involves:

Data Set Assembly: A series of pyrrolizinone analogues with experimentally measured biological activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors (e.g., molecular weight, logP, polar surface area, HOMO/LUMO energies, partial charges) are calculated for each molecule.

Model Generation: Statistical methods like multiple linear regression, partial least squares, or machine learning algorithms are used to create a model that correlates a subset of descriptors with activity.

Model Validation: The model's predictive power is rigorously tested using internal and external validation sets.

Once a reliable QSAR model is built, it can be used to predict the activity of virtual or yet-to-be-synthesized pyrrolizinone derivatives, guiding medicinal chemists to focus on the most promising candidates. For instance, SAR studies on pyridazinone derivatives as glucan synthase inhibitors successfully identified key structural modifications that improved antifungal activity. A similar approach can be applied to pyrrolizinone-based compounds to explore their potential in various therapeutic areas.

Stereochemical Aspects and Chirality in Pyrrolizinone Chemistry

Enantioselective Synthetic Strategies for Chiral Pyrrolizinones

The synthesis of optically active pyrrolizinones is a key objective, as the biological properties of these compounds are often dependent on their absolute configuration. researchgate.net Direct approaches for the preparation of enantiomerically enriched pyrrolizinones have seen rapid advancement. researchgate.net

Development and Application of Chiral Catalysts and Auxiliaries

The use of chiral catalysts and auxiliaries is a cornerstone of asymmetric synthesis, enabling the formation of chiral pyrrolizinones with high levels of enantioselectivity. researchgate.net A variety of catalytic systems have been explored, including metal-based catalysts and organocatalysts.

Chiral Metal Catalysts: Chiral silver catalysts have been effectively used in catalytic asymmetric double (1,3)-dipolar cycloaddition reactions to produce enantioenriched pyrrolizidines, which can be precursors to pyrrolizinones. nih.gov These reactions can generate products with multiple stereogenic centers in a single step from readily available starting materials. nih.gov Chiral zinc catalysts have also shown promise in asymmetric synthesis, including aldol (B89426) and Henry reactions, which can be applied to the construction of chiral building blocks for pyrrolizinone synthesis. researchgate.net

Organocatalysis: Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral pyrrolizine and pyrrolizinone frameworks. nih.govmdpi.com Chiral secondary amines, such as those derived from proline, are frequently used to activate α,β-unsaturated aldehydes towards cascade reactions. nih.govmdpi.com For instance, diphenylprolinol trimethylsilyl (B98337) (TMS) ether has been shown to be an effective catalyst for the asymmetric synthesis of pyrrolizidine-type structures via iminium ion catalysis. researchgate.net This approach has led to the successful synthesis of highly functionalized chiral pyrrolizines with excellent enantioselectivities (90-98% ee) and diastereoselectivities (>20:1 dr). nih.gov

Chiral Brønsted bases linked to hydrogen bond donors, such as ureidoaminal-derived catalysts, have been successfully employed in the Michael addition of bicyclic acylpyrrol lactims to nitroolefins, yielding chiral pyrrolodiketopiperazines with high stereocontrol. nih.gov

Catalyst TypeExample CatalystApplicationReference
Chiral Metal CatalystChiral Silver CatalystAsymmetric double (1,3)-dipolar cycloaddition nih.gov
OrganocatalystDiphenylprolinol TMS etherAsymmetric synthesis of pyrrolizidines researchgate.net
OrganocatalystChiral ProlinamidesAsymmetric aldol and conjugate addition reactions mdpi.com
OrganocatalystUreidoaminal-derived Brønsted baseMichael addition for chiral pyrrolodiketopiperazines nih.gov

Kinetic Resolution Approaches for Pyrrolizinone Enantiomers

Kinetic resolution is a technique used to separate a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. wikipedia.org This results in an enantioenriched sample of the less reactive enantiomer. wikipedia.org While direct asymmetric synthesis is often preferred, kinetic resolution provides a valuable alternative for obtaining enantiomerically pure pyrrolizinones.

An efficient method for the kinetic resolution of 2,5-disubstituted pyrrolines, which are precursors to some pyrrolizinone derivatives, involves hydrosilylation with a chiral catalyst, (EBTHI)TiF2. nih.gov Enzymatic kinetic resolution, often utilizing lipases, is another powerful strategy. youtube.commdpi.com Lipases can selectively catalyze the acylation of one enantiomer of a racemic alcohol, allowing for the separation of the acylated product from the unreacted enantiomer. youtube.com This method has been widely applied in the synthesis of various chiral compounds. mdpi.comunipd.it

Diastereoselective Control in Pyrrolizinone Formation

In addition to controlling enantioselectivity, achieving high diastereoselectivity is crucial when multiple stereocenters are formed during a reaction. The relative stereochemistry of these centers can significantly impact the molecule's three-dimensional shape and biological function.

Influence of Dipole and Dipolarophile Substituents on Diastereoselectivity

In the context of 1,3-dipolar cycloaddition reactions, a common method for constructing the pyrrolizidine (B1209537) core, the substituents on both the 1,3-dipole (e.g., an azomethine ylide) and the dipolarophile (e.g., an alkene) play a critical role in determining the diastereoselectivity of the cycloadduct. wikipedia.org The interaction between these substituents can favor the formation of one diastereomer over others. The stereochemical outcome is often governed by steric and electronic interactions in the pericyclic transition state. wikipedia.org For instance, the reaction of nitrones with alkenes can exhibit good diastereocontrol, leading to the formation of specific stereoisomers of the resulting pyrrolizidinone precursors. researchgate.net

Chiral Pool Synthesis Strategies Applied to Pyrrolizinones

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials for the synthesis of complex chiral molecules. wikipedia.orgalgoreducation.com This strategy can be highly efficient as it transfers the existing chirality of the starting material to the final product. wikipedia.org

Amino acids, sugars, and terpenes are common contributors to the chiral pool. wikipedia.org For the synthesis of pyrrolizinones, enantiopure starting materials like D- and L-tartaric acid, L-malic acid, and L-aspartic acid have been used to generate five-membered cyclic nitrones. researchgate.net These nitrones can then undergo diastereoselective cycloaddition reactions to form enantiopure pyrrolizidinones. researchgate.net For example, 3-pyrrolidinylisoxazoles have been synthesized from (R)- and (S)-aspartic acid. nih.gov

Determination of Absolute Configuration in Optically Active Pyrrolizinone Derivatives

Once an optically active pyrrolizinone derivative has been synthesized, it is essential to determine its absolute configuration (the spatial arrangement of the atoms). The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the absolute configuration as either R or S. chemistrysteps.comlibretexts.org

Several techniques are available for this purpose:

X-ray Crystallography: This is the most definitive method for determining absolute configuration, provided that a suitable single crystal of the compound can be obtained. researchgate.netnih.gov

Vibrational Circular Dichroism (VCD): VCD spectroscopy has become a powerful tool for determining the absolute configuration of chiral molecules in solution. nih.govmdpi.com By comparing the experimental VCD spectrum with the spectrum calculated for a known configuration using density functional theory (DFT), the absolute configuration can be unambiguously assigned. nih.gov

Chemical Correlation: The absolute configuration of a new compound can be determined by chemically converting it to a compound of known absolute configuration, or by synthesizing it from a starting material of known absolute configuration through a series of stereochemically defined reactions. libretexts.org

MethodDescriptionRequirementsReference
X-ray CrystallographyProvides a definitive 3D structure.A suitable single crystal of the compound. researchgate.netnih.gov
Vibrational Circular Dichroism (VCD)Compares experimental and calculated spectra to assign configuration in solution.The ability to measure and calculate VCD spectra. nih.govmdpi.com
Chemical CorrelationRelates the new compound to one of known configuration.A known compound and stereochemically defined reaction pathways. libretexts.org

Epimerization Studies and Chiral Stability of Pyrrolizinone Scaffolds

The stereochemical integrity of chiral centers is a critical parameter in the development of asymmetric syntheses and the application of chiral molecules. In the context of pyrrolizinone chemistry, the stability of stereocenters within the bicyclic scaffold dictates the conditions under which these compounds can be synthesized, purified, and utilized without loss of enantiomeric or diastereomeric purity. Studies on related nitrogen-containing heterocyclic systems, such as pyrrolizidine alkaloids and other bicyclic lactams, provide significant insights into the potential for epimerization and the factors governing the chiral stability of pyrrolizinone scaffolds.

Epimerization, the change in the configuration of one of several stereocenters in a molecule, can be a significant challenge in synthetic chemistry. For pyrrolizinone derivatives, the primary sites susceptible to epimerization are typically the carbon atoms adjacent to the carbonyl group and the nitrogen atom, as well as at the ring junction. The propensity for epimerization at these positions is influenced by factors such as the acidity of the α-protons, the nature of the substituents, and the reaction conditions employed.

Research into the stereoselective synthesis of pyrrolizidin-3-ones has indirectly highlighted the importance of chiral stability. For instance, the synthesis of these compounds often involves multiple stereocontrolled steps, and the retention of the desired stereochemistry throughout the synthetic sequence is paramount. researchgate.net The choice of protective groups, reagents, and reaction conditions is often guided by the need to prevent unwanted epimerization.

While direct epimerization studies on the parent 1H-pyrrolizin-2(3H)-one are not extensively documented in the literature, valuable parallels can be drawn from studies on analogous systems. For example, visible light-mediated, diastereoselective epimerization has been demonstrated for other saturated nitrogen heterocycles like morpholines and piperazines. nih.gov This process often proceeds via a thiyl radical-mediated hydrogen atom transfer (HAT) at the α-amino site, allowing for the conversion of a less stable stereoisomer to a more stable one. nih.gov Such a mechanism could potentially be applicable to substituted pyrrolizinone systems under specific photocatalytic conditions, suggesting that the chiral stability of these scaffolds may be compromised in the presence of radical initiators and a suitable hydrogen atom donor.

The stability of the pyrrolizidine core, which is structurally related to the pyrrolizinone scaffold, is a central theme in the study of pyrrolizidine alkaloids. The metabolism of these natural products can involve enzymatic transformations that may affect the stereochemistry of the molecule. nih.govnih.gov Although these are biologically mediated processes, they underscore the potential for the pyrrolizidine ring system to undergo stereochemical changes.

In the context of synthetic intermediates, the conformational rigidity of the bicyclic lactam structure generally imparts a degree of chiral stability. acs.org However, the presence of activating groups or the use of strongly basic or acidic conditions can facilitate epimerization. For example, in the synthesis of complex molecules using chiral bicyclic lactam auxiliaries, the conditions for alkylation and other modifications are carefully optimized to maintain stereochemical integrity. nih.govsigmaaldrich.comsigmaaldrich.com

The following table summarizes key findings from related systems that shed light on the potential for epimerization and the factors influencing chiral stability in scaffolds related to this compound.

Scaffold/System StudiedMethod of Potential EpimerizationKey Findings & Implications for Pyrrolizinones
Morpholines and Piperazines Thiyl radical-mediated hydrogen atom transfer (HAT) under photocatalytic conditions.Provides a potential non-classical pathway for epimerization in substituted pyrrolizinones, particularly at the α-amino position. nih.gov
Pyrrolizidin-3-ones Base or acid-catalyzed enolization/enamine formation during synthesis.Highlights the importance of carefully controlled reaction conditions to prevent loss of stereochemical integrity at the α-carbonyl position. researchgate.net
Chiral Bicyclic Lactams Basic enolization for alkylation reactions.Demonstrates that while stereocenters can be stable, strong bases can induce epimerization, necessitating careful selection of reagents and conditions. nih.govsigmaaldrich.comsigmaaldrich.com
Pyrrolizidine Alkaloids Metabolic (enzymatic) transformations in vivo.Suggests the inherent susceptibility of the core ring structure to undergo stereochemical changes under certain catalytic conditions. nih.govnih.gov

Synthetic Applications of the Pyrrolizinone Core in Complex Molecule Synthesis

Pyrrolizinones as Key Building Blocks for Natural Product Synthesis

The rigid, bicyclic structure of the pyrrolizinone core makes it an excellent starting point for the stereocontrolled synthesis of various natural products. Its latent functionalities can be unmasked and elaborated to build molecular complexity efficiently.

Synthesis of Pyrrolizidine (B1209537) Alkaloid Precursors and Analogs

Pyrrolizidine alkaloids (PAs) are a large class of natural products, many of which are derived from a hydroxylated pyrrolizidine skeleton. kib.ac.cnnih.gov The 1H-Pyrrolizin-2(3H)-one structure is a key precursor to the necine bases that form the core of these alkaloids.

Synthetic routes often target the creation of a dihydropyrrolizinone intermediate, which can then be reduced and functionalized to yield various PA precursors. For instance, the synthesis of (±)-[5-³H]isoretronecanol and (±)-[5-³H]trachelanthamidine, which are precursors to necine bases like retronecine (B1221780) and heliotridine, has been achieved through methods involving 1,3-dipolar cycloaddition followed by reduction steps. rsc.org These labeled precursors were instrumental in biosynthetic studies, demonstrating their efficient incorporation into complex alkaloids such as retrorsine (B1680556) and rosmarinine. rsc.org

The general strategy involves the construction of the bicyclic pyrrolizinone system, which can then undergo stereoselective reductions of the ketone and the double bond, followed by the introduction of hydroxyl groups to furnish the desired alkaloid precursors. Proline has been highlighted as a versatile chiral starting material for the synthesis of a wide array of pyrrolizidine alkaloids, underscoring the importance of building the bicyclic core early in the synthetic sequence. rsc.org

Formation of Fused Polycyclic N-Heterocycles Incorporating Pyrrolizinone Moieties

The pyrrolizinone core is not only a precursor to alkaloids but also a scaffold for constructing more elaborate fused polycyclic N-heterocycles. The inherent reactivity of the enone system within the this compound structure lends itself to various cycloaddition and annulation reactions.

One powerful method for creating functionalized dihydropyrrolizine systems is the [3+2] cycloaddition of azomethine ylides with suitable dipolarophiles like dialkyl acetylenedicarboxylates. researchgate.netresearchgate.net In this approach, an azomethine ylide, often generated in situ from an α-amino acid such as proline, reacts with an alkyne to construct the dihydropyrrolizine skeleton in a single pot. researchgate.net This methodology provides rapid access to highly substituted pyrrolizine derivatives that can serve as intermediates for more complex polycyclic systems.

For example, the reaction of ninhydrin (B49086) and proline with dimethyl acetylenedicarboxylate (B1228247) (DMAD) in water has been shown to produce complex fused systems like dimethyl 5-(1-hydroxy-3-oxo-1,3-dihydroisobenzofuran-1-yl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate. researchgate.net These reactions demonstrate how the fundamental pyrrolizinone structure can be embedded within a larger, polycyclic framework through carefully chosen reaction partners.

Reaction TypeReactantsKey ProductReference
[3+2] CycloadditionProline, Ninhydrin, Dialkyl AcetylenedicarboxylatesFunctionalized Dihydro-1H-pyrrolizines researchgate.netresearchgate.net
[3+2] CycloadditionProline, Ninhydrin, Ethyl PropiolateFunctionalized Dihydro-1H-pyrrolizines researchgate.net

Development of Novel Organic Scaffolds Based on the Pyrrolizinone Core

The development of novel molecular scaffolds is crucial for expanding chemical space in fields like drug discovery and materials science. The this compound core provides a robust and synthetically accessible starting point for creating new three-dimensional structures. Its bicyclic nature offers a rigid framework that can be systematically and diversely functionalized.

Transition metal-mediated cycloadditions have emerged as a powerful tool for building complex scaffolds. For instance, molybdenum complexes have been used to create chiral scaffolds that guide the regio- and enantiocontrolled synthesis of highly functionalized heterocyclic systems. nih.gov While not directly starting from a pre-formed pyrrolizinone, these principles can be applied to pyrrolizinone-derived dienes or dienophiles to construct novel fused or bridged ring systems.

The synthesis of functionalized spiropyrrolizines represents another strategy for developing novel scaffolds. researchgate.netresearchgate.net By reacting azomethine ylides with specific reaction partners, it is possible to install a spirocyclic center at the pyrrolizine core, creating a distinct three-dimensional architecture. For example, the reaction between ninhydrin and sarcosine (B1681465) in the presence of alkyl propiolates leads to the formation of stable spiro-compounds. researchgate.net

Scaffold TypeSynthetic StrategyStarting Materials (Example)Resulting ScaffoldReference
Dihydro-1H-pyrrolizine[3+2] CycloadditionProline, Ninhydrin, Acetylenic EstersHighly substituted pyrrolizine core researchgate.netresearchgate.net
Spiropyrrolizine[3+2] CycloadditionSarcosine, Ninhydrin, Alkyl PropiolatesSpirocyclic pyrrolizine framework researchgate.net
Fused Indenopyrrolizine1,3-Dipolar Cycloadditionα-Amino acids, Ninhydrin, Acetylenic EstersPolycyclic fused N-heterocycle researchgate.net

Strategies for Diverse Functionalization of Pyrrolizinone Scaffolds Towards Advanced Synthetic Targets

The ability to selectively functionalize the this compound scaffold is key to its utility as a synthetic intermediate. Various strategies have been developed to introduce chemical diversity at different positions of the pyrrolizinone ring system.

One-pot, multi-component reactions are particularly efficient for generating diverse libraries of pyrrolizinone derivatives. tandfonline.com For example, a one-pot, two-step process involving oxidation and intramolecular cyclization of substituted pyrroles can yield a range of pyrrolizine-3-one derivatives. tandfonline.com This approach allows for the incorporation of different substituents on the pyrrole (B145914) starting material, which are then carried through to the final bicyclic product.

Furthermore, the core structure can be modified through reactions that target the enone moiety. Catalytic alkylation of related pyrrole systems, for instance, has been shown to be an efficient method for producing 3-oxo-2,3-dihydro-1H-pyrrolizine derivatives. tandfonline.com Such reactions allow for the introduction of various alkyl groups, providing a handle for further synthetic elaboration or for tuning the molecule's properties. The development of ring-expansion methodologies, such as the reaction of related pyrrolo[2,3-b]pyridin-2(3H)-one derivatives with azides, showcases advanced strategies to transform the core into larger, more complex heterocyclic systems like naphthyridinones. nih.gov These methods highlight the versatility of the core structure in generating a wide range of advanced synthetic targets.

Future Perspectives in 1h Pyrrolizin 2 3h One Research

Emerging Synthetic Methodologies and Enhanced Green Chemistry Applications

The future synthesis of 1H-Pyrrolizin-2(3H)-one and its analogues will increasingly pivot towards methodologies that are not only efficient but also environmentally benign. Key areas of development include photocatalysis, mechanochemistry, and the adoption of green reaction media.

Photocatalysis , which utilizes visible light to drive chemical reactions, offers a powerful tool for constructing the pyrrolizinone core under mild conditions. researchgate.netrsc.org This approach can facilitate novel bond formations and functionalizations that are often challenging with traditional thermal methods. For instance, visible-light-mediated photoredox catalysis could enable the synthesis of complex pyrrolizinones through radical-based pathways, minimizing the need for harsh reagents and high temperatures. researchgate.netresearchgate.net The trifluoromethylation of heteroaromatic compounds using photoredox catalysis serves as a prime example of how this technology can be applied to introduce important functional groups into complex molecules. researchgate.net

Mechanochemistry , or chemistry induced by mechanical force, is another promising frontier. youtube.com By conducting reactions in ball mills, often with minimal or no solvent (liquid-assisted grinding), mechanochemistry can significantly reduce reaction times and environmental impact. youtube.comresearchgate.net This technique has been successfully applied to the synthesis of other N-heterocyclic compounds, suggesting its potential for the efficient, solvent-free construction of the this compound skeleton. researchgate.net

Furthermore, the principles of Green Chemistry will become more integrated into synthetic design. youtube.com This includes the use of eco-friendly solvents like ethylene (B1197577) glycol, which has been shown to be an effective medium for the synthesis of other heterocyclic systems. rsc.org The development of one-pot, multicomponent reactions will also be crucial, allowing for the assembly of complex pyrrolizinone derivatives from simple precursors in a single step, thereby increasing atom economy and reducing waste. nih.govrsc.org

Green MethodologyPotential Application for this compound SynthesisKey Advantages
Visible-Light Photocatalysis Construction and functionalization of the pyrrolizinone ring via radical pathways.Mild reaction conditions, high selectivity, access to novel transformations. researchgate.netrsc.org
Mechanochemistry Solvent-free or liquid-assisted grinding synthesis of the core scaffold.Reduced solvent waste, shorter reaction times, energy efficiency. youtube.comresearchgate.net
Multicomponent Reactions One-pot synthesis of highly substituted pyrrolizinone derivatives.High atom economy, operational simplicity, rapid library generation. nih.govrsc.org
Green Solvents Utilizing benign reaction media like water or ethylene glycol.Reduced toxicity and environmental impact, potential for easier product isolation. rsc.orgyoutube.com

Advancements in Spectroscopic and Computational Techniques for Deeper Mechanistic and Structural Insights

A comprehensive understanding of the structure, properties, and reaction mechanisms of this compound is fundamental to its future development. Advanced spectroscopic and computational methods will be indispensable in this pursuit.

Modern spectroscopic techniques offer unprecedented levels of detail. Surface-Enhanced Raman Spectroscopy (SERS) , for example, can provide vibrational spectra of molecules at very low concentrations, enabling the study of reaction intermediates or surface interactions. arxiv.org For solid-state analysis, emerging techniques like nanomechanical infrared spectroscopy (NAM-IR) could provide detailed structural information on very small quantities of pyrrolizinone derivatives. While X-ray crystallography has been used to determine the solid-state structure of isomers like 2,3-Dihydro-1H-pyrrolizin-1-one, revealing a nearly planar conformation nih.gov, advanced spectroscopic methods can provide complementary data in different phases.

The coupling of different analytical techniques, such as Electron Energy-Loss Spectroscopy (EELS) with multi-wavelength Raman spectroscopy, promises a more holistic characterization of pyrrolizinone-based materials. arxiv.org These combined approaches can correlate electronic structure with vibrational properties, offering deeper insights into bonding and reactivity.

Computational chemistry will play an increasingly predictive role. Quantum chemical calculations, such as Density Functional Theory (DFT) and Complete Active Space Self-Consistent Field (CASSCF), can be used to:

Elucidate complex reaction mechanisms, including photochemical pathways and cycloadditions. researchgate.net

Predict spectroscopic signatures (NMR, IR, UV-Vis) to aid in the identification of new compounds.

Model the interactions of pyrrolizinone-based molecules with biological targets, guiding the design of new therapeutic agents. mdpi.com Computational studies on related nitrone systems have successfully mapped photochemical reaction pathways, demonstrating the power of these methods to investigate complex transformations that are difficult to probe experimentally. researchgate.net

Exploration of Uncharted Reactivity and Transformation Pathways of Pyrrolizinones

The this compound scaffold contains multiple reactive sites, including the enone system, the lactam functionality, and the pyrrolic double bonds, offering a rich landscape for chemical exploration. A key future direction will be to investigate novel transformations that leverage this inherent reactivity.

Cycloaddition reactions represent a powerful strategy for rapidly building molecular complexity. While the Diels-Alder [4+2] cycloaddition is a well-established reaction libretexts.orglibretexts.org, the potential of the pyrrolizinone core to participate in other cycloadditions, such as [4+3] or [2+3] dipolar cycloadditions, remains largely unexplored. researchgate.netthieme-connect.deyoutube.com These reactions could provide access to novel, three-dimensional polycyclic systems that are difficult to synthesize by other means. The successful use of [2+3] cycloadditions of azomethine ylides to form functionalized dihydropyrrolizines highlights the feasibility of this approach. researchgate.net

Furthermore, the development of new catalytic methods will unlock novel transformations. For example, transition-metal-catalyzed cross-coupling reactions could be used to functionalize the pyrrolizinone ring with various substituents, allowing for the fine-tuning of its electronic and steric properties. The development of methods for the direct C-H functionalization of the pyrrolizinone core would be a particularly significant advance, offering a more atom-economical approach to derivatization compared to traditional methods requiring pre-functionalized substrates.

Strategic Design for Novel and Diverse Pyrrolizinone-Based Chemical Scaffolds

The ultimate goal of fundamental chemical research is often the creation of molecules with novel functions. The strategic design of new chemical scaffolds based on the this compound core is a major area for future development. By combining the synthetic and mechanistic insights described above, researchers can design and create libraries of diverse pyrrolizinone derivatives for various applications.

One promising area is in medicinal chemistry. The related 2,3-dihydro-1H-pyrrolizin-5(7aH)-one scaffold has already been successfully utilized to develop potent antagonists of the Lymphocyte Function-Associated Antigen-1 (LFA-1), an important immunological target. researchgate.netnih.gov This demonstrates the potential of the pyrrolizinone skeleton to serve as a template for the design of new therapeutic agents. Future work will involve using structure-based drug design and computational modeling to create new pyrrolizinone derivatives with high affinity and selectivity for a range of biological targets. mdpi.com

The unique photophysical properties of some pyrrolizine derivatives also suggest their potential use in materials science. For example, certain pyrrolizin-3-ones have been shown to exhibit fluorescence, with their emission properties being tunable through chemical modification. tandfonline.com Future research could focus on designing this compound-based molecules with tailored electronic and photophysical properties for applications in organic electronics, sensors, or imaging agents.

The creation of diverse chemical libraries through multicomponent reactions or diversity-oriented synthesis will be a key strategy. nih.gov This will enable the rapid exploration of the chemical space around the pyrrolizinone core and accelerate the discovery of new molecules with valuable properties.

Q & A

Q. What are the common synthetic routes for 1H-Pyrrolizin-2(3H)-one and its derivatives?

  • Methodological Answer : The synthesis often involves cyclization reactions. For example, Claisen-Schmidt condensation followed by hydrazine hydrate-mediated cyclization is a standard approach to form heterocyclic cores like pyrazoline derivatives . Reaction optimization includes using anhydrous potassium carbonate as a base and acetone as a solvent, with progress monitored via TLC. Purification is achieved via preparative TLC with petroleum ether/ethyl acetate (1:1) . Example Reaction Setup :
StepReagents/ConditionsPurpose
1Hydralazine HCl, 2-acetylpyridineCore scaffold formation
2Hydrazine hydrate, refluxCyclization
3Preparative TLC (petroleum ether:EtOAc)Isolation of pure product

Q. How is spectroscopic characterization (e.g., NMR, IR) conducted to confirm the structure of this compound derivatives?

  • Methodological Answer :
  • ¹H NMR : Run in deuterated methanol (MeOD) at 400 MHz. Key shifts include δ 2.5–3.5 ppm for protons adjacent to the carbonyl group .
  • IR : KBr pellets are used to detect functional groups (e.g., carbonyl stretch ~1700 cm⁻¹) .
  • Mass Spectrometry (ESI) : Confirms molecular ion peaks and fragmentation patterns .

Q. What safety protocols are critical when handling 1H-Pyrrolizidine derivatives?

  • Methodological Answer :
  • Use fume hoods to avoid inhalation (safety code: P264+P280+P305+P351+P338 ).
  • Immediate decontamination of exposed clothing and skin (CAS 643-20-9 safety guidelines ).

Advanced Research Questions

Q. How can X-ray crystallography using SHELX resolve structural ambiguities in this compound derivatives?

  • Methodological Answer : SHELXL refines high-resolution crystallographic data, even for twinned crystals. Steps include:

Data collection: High-resolution (<1.0 Å) datasets reduce model bias.

Twinning analysis: SHELXD detects pseudo-merohedral twinning.

Refinement: Anisotropic displacement parameters improve accuracy .
Example Workflow :

SoftwareFunctionOutcome
SHELXSStructure solutionInitial atomic coordinates
SHELXLRefinementFinal structure (R-factor <5%)

Q. How to resolve contradictions between spectroscopic data and computational models?

  • Methodological Answer : Triangulate methods:
  • Compare experimental NMR shifts with density functional theory (DFT)-calculated values.
  • Validate crystallographic bond lengths/angles against molecular dynamics simulations.
  • Re-examine sample purity (e.g., via HPLC) to rule out impurities causing spectral anomalies .

Q. What strategies optimize solid-phase synthesis of dihydroquinazoline-2(1H)-one analogs for SAR studies?

  • Methodological Answer :
  • Linker Design : Use acid-labile resins (e.g., Wang resin) for facile cleavage.
  • Diversification : Introduce substituents via Suzuki-Miyaura coupling or reductive amination .
  • Biological Assays : Test cytotoxicity and DNA-binding affinity to establish SAR trends .

Q. How can computational modeling predict the electronic properties of this compound derivatives?

  • Methodological Answer :
  • DFT Calculations : Gaussian or ORCA software computes HOMO/LUMO energies and electrostatic potential maps.
  • Docking Studies : AutoDock Vina screens derivatives against target proteins (e.g., BRD4 inhibitors ).

Q. What advanced techniques address low yields in heterocyclic ring formation?

  • Methodological Answer :
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 30 min).
  • Catalysis : Palladium catalysts enhance cross-coupling efficiency .
  • In Situ Monitoring : ReactIR tracks intermediate formation to optimize stepwise reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.